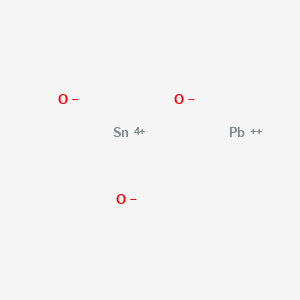
Lead tin trioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead tin trioxide is an inorganic compound composed of lead, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including electronics and materials science. This compound is of interest due to its potential use in advanced technological applications, such as sensors and catalysts.
准备方法
Synthetic Routes and Reaction Conditions: Lead tin trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, lead oxide and tin oxide are mixed in stoichiometric amounts and heated at high temperatures to form this compound. The reaction conditions, such as temperature and duration, are crucial for obtaining a pure and well-crystallized product.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lead oxide and tin oxide, are thoroughly mixed and subjected to calcination at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and ground to obtain a fine powder of this compound.
化学反应分析
Types of Reactions: Lead tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often facilitated by the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield elemental lead and tin.
科学研究应用
Lead tin trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biosensors and bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components.
作用机制
The mechanism of action of lead tin trioxide involves its interaction with various molecular targets and pathways. In catalytic applications, it facilitates chemical reactions by providing active sites for reactants to interact. In biosensing applications, it interacts with biological molecules, leading to detectable changes in electrical or optical signals.
相似化合物的比较
- Lead oxide
- Tin oxide
- Lead tin dioxide
- Mixed metal oxides
属性
CAS 编号 |
12036-31-6 |
|---|---|
分子式 |
OPbSn |
分子量 |
342 g/mol |
IUPAC 名称 |
lead(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/O.Pb.Sn |
InChI 键 |
LOUDNWOAODNDEJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |
规范 SMILES |
O=[Sn].[Pb] |
Key on ui other cas no. |
12036-31-6 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















